

Solubility of Sodium Sulfanilate Dihydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 4-Aminobenzenesulfonate Hydrate

Cat. No.: B057364

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium sulfanilate dihydrate ($C_6H_6NNaO_3S \cdot 2H_2O$), a compound utilized in dye manufacturing and various pharmaceutical applications.^[1] Due to the limited availability of comprehensive quantitative solubility data for this compound in a wide range of organic solvents in publicly accessible literature, this guide presents the available data and offers a detailed experimental protocol for researchers to determine solubility in their specific solvent systems.

Quantitative Solubility Data

The solubility of a substance is a fundamental physicochemical property crucial for process development, formulation, and drug delivery. While sodium sulfanilate dihydrate is known to be highly soluble in water, specific quantitative data in common organic solvents is not extensively documented. The available data is summarized below.

Solvent	Temperature (°C)	Solubility	Reference
Water	Not Specified	170 g/L	[2][3][4]
Water	Room Temperature	23.12 g / 100 mL	Implied from a synthesis procedure.

Note: The solubility of the related compound, sulfanilic acid, is reported to be low in ethanol and ether, suggesting that sodium sulfanilate dihydrate may also exhibit limited solubility in non-polar organic solvents.[\[5\]](#) A study on the growth of sodium sulfanilate dihydrate crystals mentions determining its solubility in acetone and water-acetone mixtures, however, the specific quantitative data was not available in the abstract.[\[6\]](#)

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, the following is a detailed methodology based on the widely accepted equilibrium shake-flask method.[\[7\]](#) This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.[\[7\]](#)

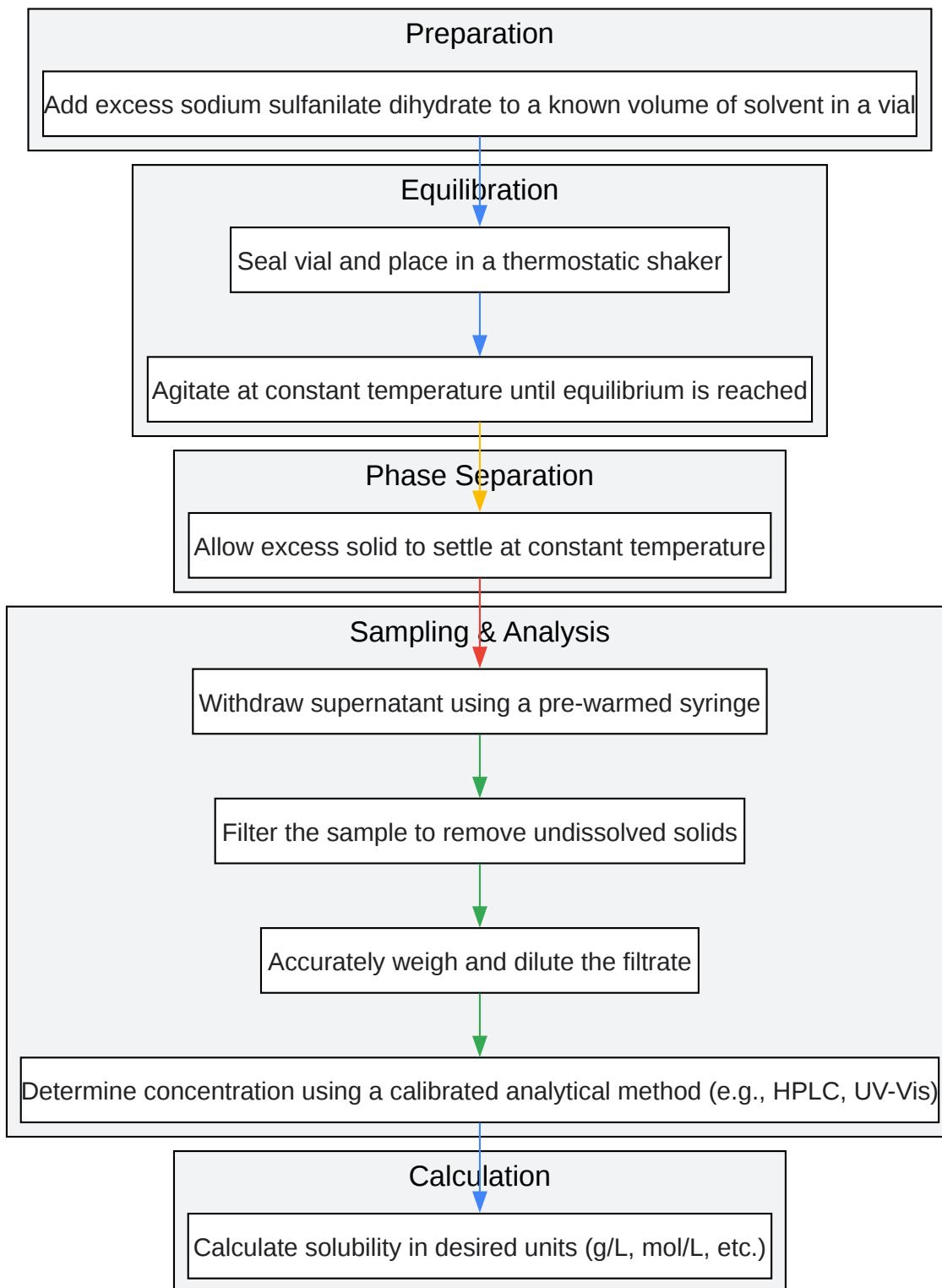
2.1. Materials and Equipment

- Sodium Sulfanilate Dihydrate (solute) of high purity
- Organic solvent of choice (analytical grade or higher)
- Analytical balance (± 0.1 mg accuracy)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Screw-capped vials or flasks
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2.2. Procedure

- Preparation: Add an excess amount of sodium sulfanilate dihydrate to a series of vials containing a known volume or mass of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[\[7\]](#)

- **Equilibration:** Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed. If the concentration does not change between these time points, equilibrium is considered to be achieved.
- **Phase Separation:** Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
- **Sampling:** Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed container to remove any undissolved solid particles.
- **Analysis:** Accurately weigh the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range. Determine the concentration of sodium sulfanilate dihydrate in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_{max} or HPLC).
- **Calculation:** Calculate the solubility of sodium sulfanilate dihydrate in the organic solvent. The results can be expressed in various units such as g/100 mL, g/L, or mol/L.


2.3. Characterization of the Solid Phase

It is good practice to analyze the solid residue after the solubility experiment (e.g., by PXRD, DSC, or FTIR) to ensure that the solid has not undergone any phase changes or solvation during the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium shake-flask method.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of a solid in a liquid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 515-74-2: Sodium p-aminobenzenesulfonate | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of Sodium Sulfanilate Dihydrate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057364#sodium-sulfanilate-dihydrate-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com